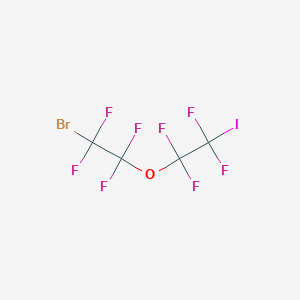

1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane is a chemical compound with the molecular formula C4BrF8IO . It has a molecular weight of 422.84 g/mol.

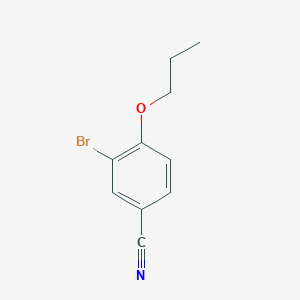

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane consists of bromine, iodine, fluorine, oxygen, and carbon atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

The boiling point of 1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane is predicted to be 153.4±40.0 °C and its density is predicted to be 2.392±0.06 g/cm3 .Scientific Research Applications

Supramolecular Complex Formation

Qi-chen Huang et al. (2006) explored the crystal structure of a supramolecular complex formed between N,N,N′,N′-tetramethyl-ethylenediamine and a compound similar to 1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane, showcasing the weak interactions between nitrogen and halogen atoms. This research provides insights into the molecular interactions that can be exploited in designing new materials or catalysts (Huang et al., 2006).

Organic Field-Effect Transistors

Zhongyi Yuan et al. (2016) synthesized a series of fluorinated naphthalene diimides, starting from a tetrafluoro-substituted compound, to be used in n-type organic field-effect transistors (OFETs). These materials exhibited promising electronic properties, highlighting the role of fluorinated compounds in developing advanced semiconductor devices (Yuan et al., 2016).

Visible-Light-Induced Fluoroalkylation

Jingjing Kong et al. (2017) developed a method for the preparation of fluoroalkyl arenes using a visible-light photocatalyst and a bromo-fluoroalkyl compound as starting materials. This approach underscores the utility of bromo-fluoroalkyl compounds in synthesizing functional molecules through fluoroalkylation, expanding their application in medicinal chemistry and material science (Kong et al., 2017).

Synthesis of N-Fluoroalkylated Nitrogen Heterocycles

D. Tichý et al. (2020) reported on the synthesis of 1-azido-2-bromo-tetrafluoroethane and its use in preparing N-fluoroalkylated nitrogen heterocycles. The study demonstrates the compound's role as an intermediate in synthesizing complex nitrogen-containing molecules, which are valuable in pharmaceutical research and development (Tichý et al., 2020).

Tetrafluoroethylidene Source

D. Seyferth and G. J. Murphy (1973) described the synthesis of phenyl (1-bromo-1,2,2,2-tetrafluoroethyl)mercury, which serves as a useful tetrafluoroethylidene source. This work highlights the importance of bromo-tetrafluoroethyl compounds in organometallic chemistry and their potential applications in synthesizing fluorinated organic molecules (Seyferth & Murphy, 1973).

properties

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrF8IO/c5-1(6,7)3(10,11)15-4(12,13)2(8,9)14 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBPKUSOKGUJFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(OC(C(F)(F)I)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrF8IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

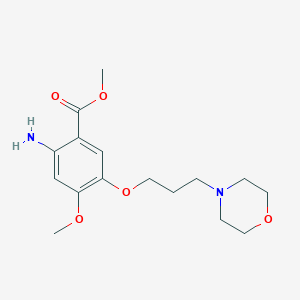

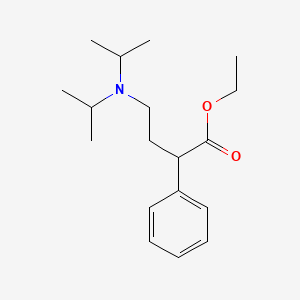

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Cyanophenyl)carbamoyl]benzoic acid](/img/structure/B3116181.png)

![2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3116192.png)

![2-[4-(3-Bromopropoxy)phenyl]ethanol](/img/structure/B3116201.png)